molecular formula C7H8BrNO B8265805 6-Bromo-1,3-dimethyl-1,2-dihydropyridin-2-one

6-Bromo-1,3-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B8265805
M. Wt: 202.05 g/mol
InChI Key: BRJGPHKPAWAYSN-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dimethyl-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C7H10BrNO It is a derivative of pyridinone, characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,3-dimethyl-1,2-dihydropyridin-2-one typically involves the bromination of 1,3-dimethyl-1,2-dihydropyridin-2-one. One common method includes the following steps:

    Starting Material: 1,3-dimethyl-1,2-dihydropyridin-2-one is dissolved in a suitable solvent such as chloroform.

    Bromination: Bromine is added to the solution at a controlled temperature, usually below 0°C, to ensure selective bromination at the 6th position.

    Isolation: The reaction mixture is then filtered, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding pyridine derivative.

Scientific Research Applications

6-Bromo-1,3-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which 6-Bromo-1,3-dimethyl-1,2-dihydropyridin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the pyridinone ring are key structural features that influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-methylpyridin-2-one: Similar in structure but lacks the additional methyl group at the 3rd position.

    1,3-Dimethyl-1,2-dihydropyridin-2-one: Lacks the bromine atom at the 6th position.

    6-Chloro-1,3-dimethyl-1,2-dihydropyridin-2-one: Similar but with a chlorine atom instead of bromine.

Uniqueness

6-Bromo-1,3-dimethyl-1,2-dihydropyridin-2-one is unique due to the combination of the bromine atom and the two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

6-bromo-1,3-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-6(8)9(2)7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJGPHKPAWAYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N(C1=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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